3-Amino-4-(1H-pyrrol-1-yl)benzoic acid 3-Amino-4-(1H-pyrrol-1-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15969302
InChI: InChI=1S/C11H10N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2,(H,14,15)
SMILES:
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

3-Amino-4-(1H-pyrrol-1-yl)benzoic acid

CAS No.:

Cat. No.: VC15969302

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-(1H-pyrrol-1-yl)benzoic acid -

Specification

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name 3-amino-4-pyrrol-1-ylbenzoic acid
Standard InChI InChI=1S/C11H10N2O2/c12-9-7-8(11(14)15)3-4-10(9)13-5-1-2-6-13/h1-7H,12H2,(H,14,15)
Standard InChI Key NJOUEJXRWNWAAC-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound consists of a benzoic acid group (-C₆H₄COOH) substituted at the 3-position with an amino group (-NH₂) and at the 4-position with a 1H-pyrrole ring. The pyrrole ring, a five-membered aromatic heterocycle with one nitrogen atom, contributes to the molecule’s electron-rich character, while the carboxylic acid and amino groups enhance its polarity and reactivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
SMILESC1=CN(C=C1)C2=C(C=C(C=C2)C(=O)O)N
InChIKeyNJOUEJXRWNWAAC-UHFFFAOYSA-N

Crystallographic and Conformational Analysis

While X-ray crystallography data for this specific compound remains unpublished, structural analogs such as 3-(1H-pyrrol-1-yl)benzoic acid (CAS 61471-45-2) exhibit planar geometries due to π-conjugation across the aromatic rings . Computational models suggest similar planarity for 3-amino-4-(1H-pyrrol-1-yl)benzoic acid, with intramolecular hydrogen bonding between the amino and carboxylic acid groups stabilizing the structure .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via multi-step routes involving:

  • Nitration and Reduction: Nitration of benzoic acid derivatives followed by selective reduction to introduce the amino group.

  • Pyrrole Ring Introduction: Electrophilic substitution reactions using pyrrole derivatives under acidic conditions.
    For example, a reported pathway involves reacting 3-nitro-4-bromobenzoic acid with pyrrole in the presence of a palladium catalyst, followed by hydrogenation to reduce the nitro group to an amine .

Industrial Production Challenges

Industrial synthesis faces hurdles such as low yields (40–60%) due to competing side reactions and the need for expensive catalysts. Optimized conditions employing microwave-assisted synthesis or flow chemistry have been proposed to enhance efficiency .

Physicochemical Properties

Thermal Stability and Solubility

Data for the exact compound is limited, but analogs provide insights:

  • 3-(1H-Pyrrol-1-yl)benzoic acid (CAS 61471-45-2): Melting point = 180°C, boiling point = 376.6°C .

  • 4-(1H-Pyrrol-1-yl)benzoic acid (CAS 22106-33-8): Melting point = 286–289°C .
    The amino group in 3-amino-4-(1H-pyrrol-1-yl)benzoic acid likely increases solubility in polar solvents compared to non-amino analogs. Predicted logP values (1.18 ± 0.1) suggest moderate lipophilicity .

Spectroscopic Characteristics

  • IR Spectroscopy: Stretching bands at ~1700 cm⁻¹ (C=O), ~3300 cm⁻¹ (N-H), and ~1600 cm⁻¹ (aromatic C=C) .

  • NMR: ¹H NMR (DMSO-d₆) expected peaks: δ 6.8–7.5 ppm (aromatic protons), δ 5.2 ppm (pyrrole protons), δ 3.1 ppm (NH₂) .

Applications in Materials Science

Coordination Polymers

The compound’s carboxylate and amino groups enable metal coordination, forming frameworks with applications in gas storage or catalysis. For example, lanthanide complexes of similar benzoic acid derivatives exhibit luminescent properties .

Organic Electronics

Pyrrole-containing aromatics are employed in organic semiconductors. The amino group’s electron-donating effect could modulate charge transport properties, making this compound a candidate for hole-transport layers in OLEDs .

Comparison with Structural Analogs

Table 2: Comparative Analysis of Pyrrole-Substituted Benzoic Acids

CompoundMelting Point (°C)Bioactivity (IC₅₀)Key Application
3-(1H-Pyrrol-1-yl)benzoic acid 180N/ACoordination polymers
4-(1H-Pyrrol-1-yl)benzoic acid 286–289N/AOrganic electronics
3-Amino-4-(1H-pyrrol-1-yl)benzoic acid Not reportedNot reportedDrug discovery

The amino substitution at the 3-position distinctively enhances solubility and potential bioactivity compared to non-amino analogs.

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